REACTION_CXSMILES
|
[CH2:1]1[C:9]2[CH:8]=[C:7]([C:10](OCC)=[O:11])[N:6]=[CH:5][C:4]=2[CH2:3][O:2]1.[H-].[H-].[H-].[H-].[Li+].[Al+3].O.[OH-].[Na+]>C1COCC1>[CH2:1]1[C:9]2[CH:8]=[C:7]([CH2:10][OH:11])[N:6]=[CH:5][C:4]=2[CH2:3][O:2]1 |f:1.2.3.4.5.6,8.9|
|
Name
|
|
Quantity
|
0.871 g
|
Type
|
reactant
|
Smiles
|
C1OCC=2C=NC(=CC21)C(=O)OCC
|
Name
|
|
Quantity
|
4.51 mL
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at rt for 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered through a short pad of Kieselguhr
|
Type
|
WASH
|
Details
|
eluting with THF (50 ml), organic extracts
|
Type
|
CUSTOM
|
Details
|
were then evaporated
|
Type
|
CUSTOM
|
Details
|
chromatographed (0-20% methanol/DCM)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C1OCC=2C=NC(=CC21)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 66 mg | |
YIELD: PERCENTYIELD | 10% | |
YIELD: CALCULATEDPERCENTYIELD | 9.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |